23-Deoxy-5-O-mycaminosyltylonolide

Description

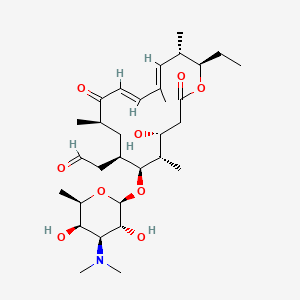

Structure

2D Structure

3D Structure

Properties

CAS No. |

50507-46-5 |

|---|---|

Molecular Formula |

C31H51NO9 |

Molecular Weight |

581.7 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28+,29-,30-,31+/m1/s1 |

InChI Key |

FERSDKADYZRIAA-HISVIJAKSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C |

Origin of Product |

United States |

Ii. Biosynthesis and Precursor Relationships of 23 Deoxy 5 O Mycaminosyltylonolide

Elucidation of Biosynthetic Pathways in Actinomycetes

Studies utilizing blocked mutants of Streptomyces fradiae have been instrumental in mapping the biosynthetic route to tylosin (B1662201). These experiments have allowed for the isolation and characterization of various intermediates, thereby establishing their sequential relationship in the pathway.

The biosynthesis of tylosin is a multi-step process that begins with the formation of the macrolactone ring, tylactone (B1246279). This is followed by a series of modifications, including the attachment of three deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose. documentsdelivered.com The addition of the first sugar, mycaminose (B1220238), to the C-5 hydroxyl group of tylactone is a pivotal step that must occur before subsequent oxidations at the C-20 and C-23 positions of the lactone ring. nih.gov This establishes 5-O-mycaminosyltylonolide as a key precursor. 23-Deoxy-5-O-mycaminosyltylonolide is understood to be the intermediate that precedes the hydroxylation at the C-23 position.

The initial macrolactone core, tylactone, is the first significant intermediate that can be isolated in substantial amounts from certain mutant strains of S. fradiae. nih.gov The biosynthetic pathway then proceeds with the glycosylation of tylactone at the C-5 hydroxyl group with the sugar mycaminose, forming 5-O-mycaminosyltylactone. This conversion is a prerequisite for the subsequent oxidative modifications of the macrolactone ring. Following the formation of 5-O-mycaminosyltylactone, further modifications lead to the formation of this compound, which is then a substrate for hydroxylation at the C-23 position.

Enzymology of this compound Formation

The intricate chemical transformations in the tylosin pathway are catalyzed by a suite of specialized enzymes. The formation of this compound and its subsequent conversion involve key enzyme families, particularly the cytochrome P450 monooxygenases.

Cytochrome P450 (CYP) enzymes are crucial for the functionalization of the polyketide backbone in the biosynthesis of many natural products, including tylosin. nih.gov These heme-thiolate proteins catalyze a wide range of oxidative reactions, such as hydroxylations, which are essential for creating the final, biologically active structure of the antibiotic. In the tylosin pathway, cytochrome P450 enzymes are responsible for the specific hydroxylations of the macrolide ring that occur after the initial glycosylation steps. nih.govnih.gov

Genetic and biochemical studies have identified several enzymes encoded by the tyl gene cluster that are involved in the post-polyketide modifications. Two key cytochrome P450 enzymes are TylI and TylH. nih.gov Mutant strains of S. fradiae with defects in the tylI gene show altered macrolide ring hydroxylation. nih.govnih.gov Similarly, tylH mutants are blocked in a specific oxidation step of the tylactone ring. nih.govasm.org While the precise catalytic activities of both enzymes are still under investigation, it is evident that TylH is responsible for the hydroxylation at the C-23 position, converting a precursor like this compound into its hydroxylated counterpart. nih.gov Cell-free extract studies have demonstrated the oxidation of 5-O-mycaminosylprotylonolide at both the C-20 and C-23 positions. nih.gov

Genetic Architecture of Biosynthetic Pathways

The genes responsible for tylosin biosynthesis are organized in a large cluster, termed the tyl gene cluster, on the chromosome of Streptomyces fradiae. nih.govelsevierpure.com This cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, the deoxy sugars, and the subsequent modification and regulation of the entire pathway.

The tyl gene cluster spans approximately 85 kilobases of DNA and includes genes for polyketide synthases (tylG), sugar biosynthesis and attachment (tylA, tylB, tylC, tylD, tylM), oxidation (tylH, tylI), methylation (tylE, tylF), and regulation (tylP, tylQ, tylR, tylS). elsevierpure.comnih.govbham.ac.uk The identification and characterization of these genes have been achieved through a combination of gene cloning, sequencing, and mutant complementation studies. nih.gov The tylI gene, for instance, has been identified as encoding a cytochrome P450 enzyme involved in macrolide hydroxylation. nih.govnih.gov The tylH gene is also known to be critical for a specific oxidation step. nih.gov The organization of these genes into a single cluster allows for coordinated regulation of the entire biosynthetic pathway, ensuring the efficient production of tylosin.

Analysis of Gene Clusters Encoding Biosynthetic Enzymes

The enzymatic instructions for the synthesis of this compound are located within the tylosin biosynthetic (tyl) gene cluster in Streptomyces fradiae. This extensive cluster spans approximately 1% of the bacterium's genome and contains at least 43 open reading frames (ORFs). asm.org These genes code for the enzymes responsible for creating the macrolide ring, synthesizing and attaching deoxyhexose sugars, and carrying out various modifications to the core structure.

The biosynthesis begins with the formation of the polyketide lactone, tylactone, which serves as the aglycone core. The synthesis of the deoxyhexose sugar mycaminose and its attachment to the C-5 position of tylactone are critical early steps. The tylIBA region of the gene cluster is instrumental in this part of the pathway. Specifically, tylI encodes a cytochrome P450 enzyme involved in macrolide ring hydroxylation, while tylB, tylA1, and tylA2 are responsible for the biosynthesis of mycaminose. nih.gov

Further modifications to the 5-O-mycaminosyltylonolide intermediate are carried out by a suite of tailoring enzymes. The tylEDHFJ region of the gene cluster encodes several of these, including a glycosyltransferase (tylN), methyltransferases (tylE and tylF), a ketoreductase (tylD), and a cytochrome P450 (tylH1). nih.govnih.gov While the precise enzymatic step leading to the deoxygenation at the C-23 position to form this compound is not explicitly detailed in available literature, studies have shown that cell-free extracts from S. fradiae can oxidize 5-O-mycaminosylprotylonolide at the C-23 position, indicating an enzymatic basis for modification at this site. nih.gov It is plausible that a specific reductase or a related enzyme within the tyl cluster is responsible for this deoxygenation.

The table below summarizes key genes within the tyl cluster and their putative functions in the biosynthesis of tylosin and its intermediates.

| Gene | Encoded Protein | Putative Function in Tylosin Biosynthesis |

| tylG | Polyketide Synthase (PKS) | Synthesis of the tylactone macrolide ring |

| tylA1 | dTDP-glucose synthase | Early step in deoxyhexose sugar biosynthesis |

| tylA2 | dTDP-glucose dehydratase | Early step in deoxyhexose sugar biosynthesis |

| tylB | Mycaminose biosynthesis enzyme | Involved in the synthesis or attachment of mycaminose |

| tylI | Cytochrome P450 | Hydroxylation of the macrolide ring |

| tylN | O-mycaminosyltylonolide 6-deoxyallosyltransferase | Attachment of the deoxyallose sugar |

| tylD | Ketoreductase | Modification of deoxyhexose sugars |

| tylE | Methyltransferase | Modification of deoxyhexose sugars |

| tylF | Methyltransferase | Modification of deoxyhexose sugars |

| tylJ | Epimerase | Modification of deoxyhexose sugars |

| tylH1 | Cytochrome P450 | Hydroxylation of the macrolide ring |

Regulatory Mechanisms Governing Biosynthesis

The production of this compound, as part of the broader tylosin pathway, is under tight regulatory control. This ensures that the antibiotic is produced in a coordinated and efficient manner, typically during the late stages of bacterial growth. The tyl gene cluster contains a rich collection of regulatory genes, indicating a complex, multi-layered control system. nih.gov

At least five regulatory genes have been identified within the cluster: tylP, tylQ, tylR, tylS, and tylT. nih.gov These genes encode proteins that act as transcriptional activators and repressors, responding to internal and external signals to modulate the expression of the biosynthetic genes.

The regulatory cascade is hierarchical. For instance, tylQ encodes a repressor protein that prevents the expression of tylR, which is an activator. nih.gov For biosynthesis to commence, the repressive effect of TylQ must be lifted. Another layer of control is provided by tylS and tylT, which belong to the Streptomyces antibiotic regulatory protein (SARP) family of activators. nih.gov The tylP gene product is believed to be a receptor for a gamma-butyrolactone (B3396035) signaling molecule, a common mechanism for cell-density dependent regulation (quorum sensing) in Streptomyces. nih.gov

A more recently identified regulatory gene, tylU, is thought to function as a helper protein, promoting the binding of the activator TylS to its target promoter, which in turn controls the expression of the activator gene tylR. nih.gov Deletion of tylU has been shown to significantly reduce tylosin yield. nih.gov

This intricate network of activators and repressors allows S. fradiae to fine-tune the production of tylosin and its intermediates, including this compound, in response to developmental and environmental cues.

The table below outlines the key regulatory genes in the tyl cluster and their functions.

| Regulatory Gene | Encoded Protein | Function |

| tylP | Gamma-butyrolactone signal receptor | Likely involved in quorum sensing |

| tylQ | Transcriptional repressor | Represses the expression of the activator tylR |

| tylR | Transcriptional activator | Controls various aspects of tylosin production |

| tylS | SARP family transcriptional activator | Positive regulator of tylosin biosynthesis |

| tylT | SARP family transcriptional activator | Positive regulator of tylosin biosynthesis |

| tylU | Helper protein | Promotes the function of the TylS activator |

Iii. Enzymatic and Biotransformational Studies of 23 Deoxy 5 O Mycaminosyltylonolide

Diversification through Enzyme-Catalyzed Reactions

The inherent catalytic prowess of enzymes is being increasingly harnessed to modify the structure of 23-Deoxy-5-O-mycaminosyltylonolide and its parent compounds. These biocatalytic transformations pave the way for the creation of new derivatives with potentially enhanced or novel biological activities.

Hydroxylation is a critical reaction in the biosynthesis and diversification of macrolides, often catalyzed by cytochrome P450 (P450 or CYP) monooxygenases. These enzymes are hemoproteins capable of catalyzing the monooxygenation of a wide array of hydrophobic substrates. nih.gov In the biosynthesis of tylosin (B1662201), the precursor 5-O-mycaminosylprotylonolide undergoes oxidation at the C-20 and C-23 positions, reactions carried out by cell-free extracts from Streptomyces fradiae. nih.gov

The regiospecificity of these hydroxylation events is a key determinant of the final structure and activity of the macrolide. For instance, in the biosynthesis of the polyene macrolide filipin, two distinct P450 enzymes, CYP105P1 and CYP105D6 from Streptomyces avermitilis, exhibit strict regiospecificity, catalyzing hydroxylation at the C26 and C1′ positions, respectively. nih.gov The structural basis for this specificity lies in the distinct active site architectures of the enzymes, which orient the substrate in a specific manner relative to the heme iron. nih.gov Similarly, the P450 enzyme TylI from S. fradiae is involved in the oxidation of the C-20 methyl group in the tylosin pathway. nih.gov The study of these enzymes provides a blueprint for the potential site-specific hydroxylation of this compound to generate novel hydroxylated analogs.

Table 1: Examples of Cytochrome P450 Enzymes in Macrolide Hydroxylation

| Enzyme | Source Organism | Substrate(s) | Position of Hydroxylation | Reference(s) |

|---|---|---|---|---|

| CYP105P1 | Streptomyces avermitilis | Filipin I | C26 | nih.govresearchgate.net |

| CYP105D6 | Streptomyces avermitilis | Filipin I | C1′ | nih.govresearchgate.net |

| TylI | Streptomyces fradiae | 5-O-mycaminosylprotylonolide | C-20 | nih.gov |

| RosC | Micromonospora rosaria | Rosamicin | C-20 | nih.gov |

Glycosylation, the attachment of sugar moieties, is a crucial modification that significantly influences the biological activity of macrolides. This reaction is catalyzed by glycosyltransferases (GTs), which transfer an activated sugar donor to an acceptor molecule. nih.gov The diversification of this compound can be achieved by employing GTs with broad substrate specificity.

One such example is the macrolide glycosyltransferase DesVII, which, in conjunction with its auxiliary protein DesVIII, catalyzes the attachment of D-desosamine in the biosynthesis of various macrolides. nih.gov Studies have shown that the DesVII/DesVIII system can process a variety of cyclic and acyclic substrates, demonstrating a relaxed substrate specificity that can be exploited for glycodiversification. nih.gov While DesVII/DesVIII exhibits excellent regiospecificity for cyclic substrates, it shows little to no regiospecificity for linear substrates. nih.gov

In the tylosin biosynthetic pathway, the enzyme O-mycaminosyltylonolide 6-deoxyallosyltransferase (TylN) catalyzes the transfer of 6-deoxy-α-D-allose from dTDP-6-deoxy-α-D-allose to 5-O-β-D-mycaminosyltylonolide. researchgate.net This highlights the potential for attaching different sugar moieties to the 23-hydroxyl group of a hydroxylated precursor of this compound. The promiscuity of some GTs, such as OleD from Streptomyces antibioticus, which can glycosylate a range of macrolide antibiotics including erythromycin (B1671065) and tylosin, further underscores the potential for generating novel glycosylated derivatives. researchgate.netresearchgate.net

Table 2: Key Glycosyltransferases in Macrolide Biosynthesis

| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Reference(s) |

|---|---|---|---|---|

| DesVII/DesVIII | Streptomyces venezuelae | TDP-D-desosamine | 10-deoxymethynolide, Narbonolide | nih.gov |

| TylN | Streptomyces fradiae | dTDP-6-deoxy-α-D-allose | 5-O-β-D-mycaminosyltylonolide | researchgate.net |

| OleD | Streptomyces antibioticus | UDP-glucose | Oleandomycin, Erythromycin, Tylosin | researchgate.netresearchgate.net |

Beyond hydroxylation and glycosylation, other enzymatic modifications such as methylation, acylation, and phosphorylation can further diversify the structure of this compound.

Phosphorylation: Enzymatic phosphorylation of macrolide antibiotics has been demonstrated using cell-free extracts from Streptomyces coelicolor. nih.gov This study showed that several macrolides, including tylosin, could be phosphorylated. nih.gov The enzymes responsible for this modification are macrolide phosphotransferases (MPHs), which are often associated with antibiotic resistance. nih.gov These enzymes typically phosphorylate the 2'-hydroxyl group of the desosamine (B1220255) or mycaminose (B1220238) sugar. nih.gov The introduction of a phosphate (B84403) group can significantly alter the molecule's properties and biological activity.

Acylation: Enzymatic acylation, the addition of an acyl group, is another strategy for modifying natural products. While specific studies on the enzymatic acylation of this compound are limited, research on other natural products like anthocyanins demonstrates the feasibility of this approach. mdpi.com Lipases are often used as biocatalysts for these reactions, offering high regioselectivity under mild conditions. mdpi.com This strategy could potentially be applied to introduce various acyl groups to the hydroxyl moieties of this compound or its hydroxylated derivatives.

Methylation: Methylation is a common tailoring reaction in the biosynthesis of natural products, catalyzed by methyltransferases. While specific research on the enzymatic methylation of this compound is not extensively documented, the broader field of natural product biosynthesis suggests its potential. S-adenosyl methionine (SAM) is the typical methyl group donor for these reactions.

Microbial Biotransformation for Analog Generation

The use of whole microbial cells as biocatalysts offers a practical and efficient way to produce novel analogs of this compound. This approach leverages the inherent metabolic pathways of microorganisms, which can be engineered to enhance the production of desired compounds.

Recombinant DNA technology has enabled the engineering of microorganisms to act as tailored biocatalysts. For instance, Escherichia coli has been engineered to express P450 enzymes, such as RosC from Micromonospora rosaria, for the bioconversion of macrolides. nih.gov This system demonstrated the conversion of rosamicin into 20-carboxyrosamicin, showcasing the potential for producing novel derivatives. nih.gov

Streptomyces species, the natural producers of many macrolides, are also prime candidates for genetic engineering. The disruption of regulatory genes, such as wblA in Streptomyces ansochromogenes, has been shown to result in the production of novel tylosin analogs. researchgate.netnih.gov Furthermore, combinatorial overexpression of genes involved in efflux, SAM biosynthesis, and regulation in an industrial Streptomyces xinghaiensis strain led to enhanced tylosin production, indicating that metabolic engineering can be a powerful tool for improving the yields of desired macrolides. nih.gov

The success of microbial biotransformation hinges on the substrate scope and regiospecificity of the enzymes within the host organism. As discussed in the context of hydroxylation and glycosylation, enzymes like P450s and GTs can exhibit remarkable specificity. The regiospecific hydroxylation of isoflavones by P450 enzymes from the plant Medicago truncatula further illustrates the principle of site-specific modification through biotransformation. nih.gov

The substrate promiscuity of certain enzymes can also be advantageous, allowing for the biotransformation of a range of precursor molecules. The macrolide glycosyltransferase DesVII/DesVIII, for example, can accept various aglycones, enabling the synthesis of a library of glycosylated compounds. nih.gov By carefully selecting or engineering the microbial host and its enzymatic machinery, it is possible to control the outcome of the biotransformation process to generate specific, novel analogs of this compound.

Self-Resistance and Inactivation Mechanisms via Enzymatic Modification

In the intricate world of antibiotic production, the producing organism must possess a robust self-defense system to avoid suicide. For Streptomyces fradiae, the bacterium responsible for synthesizing the macrolide antibiotic tylosin and its precursor this compound, a sophisticated network of resistance mechanisms is in place. These mechanisms primarily involve the enzymatic modification of the antibiotic and its target, as well as active efflux of the compound from the cell.

The primary strategy employed by S. fradiae to protect itself is the presence of specific resistance genes located within the tylosin biosynthetic (tyl) gene cluster. nih.govresearchgate.net This cluster harbors the genetic blueprints for the enzymes that construct tylosin, and strategically embedded within it are genes that confer resistance to the very molecule being synthesized. This co-localization ensures that the resistance machinery is expressed in concert with antibiotic production.

Three key resistance determinants have been identified within the tyl gene cluster: tlrB, tlrC, and tlrD. researchgate.net The gene tlrC encodes an ATP-binding cassette (ABC) transporter. This protein functions as a molecular pump, actively exporting tylosin and its bioactive intermediates, including likely this compound, out of the cell. This efflux mechanism effectively lowers the intracellular concentration of the antibiotic, preventing it from reaching inhibitory levels at its ribosomal target.

Another crucial resistance gene is tlrA (also referred to as tlrD in some literature), which confers a high level of resistance to tylosin and other macrolides. nih.gov This gene is believed to provide resistance through modification of the ribosome, the cellular target of macrolide antibiotics. The resistance phenotype is of the macrolide-lincosamide-streptogramin B (MLS) type, which typically involves enzymatic methylation of the 23S rRNA. This modification reduces the binding affinity of the macrolide to the ribosome, thereby preventing the inhibition of protein synthesis.

Beyond target modification and efflux, the producing organism can also employ enzymatic inactivation of the antibiotic. While specific enzymes that directly modify this compound for inactivation are not extensively detailed in the literature, the broader context of macrolide resistance suggests such possibilities. In various bacteria, enzymes like macrolide phosphotransferases and esterases are known to chemically modify macrolides, rendering them inactive. nih.gov In the case of tylosin biosynthesis, late-stage tailoring enzymes, such as oxidoreductases and methyltransferases, are involved in converting precursors into the final, more potent form. researchgate.net It is plausible that the timing and localization of these enzymatic activities are tightly regulated to prevent the accumulation of toxic intermediates within the cell. For instance, the conversion of tylosin to the less active relomycin (B1679263) through the reduction of the C-20 aldehyde group is a known biotransformation in S. fradiae. asm.org

The following table summarizes the key self-resistance mechanisms in Streptomyces fradiae that are relevant to the biosynthesis of this compound:

| Gene | Protein/Enzyme | Mechanism of Resistance | Function |

| tlrC | ATP-binding cassette (ABC) transporter | Efflux | Actively transports tylosin and its precursors out of the cell, reducing intracellular concentration. researchgate.net |

| tlrA (tlrD) | MLS resistance protein | Target Modification | Likely modifies the 23S rRNA to prevent macrolide binding and inhibition of protein synthesis. nih.gov |

| tyl cluster enzymes | Various biosynthetic enzymes | Regulated Synthesis and Modification | The sequential and controlled enzymatic steps in the tylosin pathway prevent the toxic accumulation of bioactive intermediates. nih.gov |

Iv. Synthetic and Semi Synthetic Approaches to 23 Deoxy 5 O Mycaminosyltylonolide and Its Analogs

Directed Chemical Modification of the Macrolide Skeleton

The chemical architecture of 23-Deoxy-5-O-mycaminosyltylonolide offers several reactive sites amenable to modification. Researchers have particularly focused on the C-23 and C-20 positions to generate novel derivatives with enhanced properties. nih.gov These modifications are often guided by the desire to improve activity against drug-resistant bacteria and expand the antibacterial spectrum to include Gram-negative pathogens. acs.orgnih.gov

Modifications at the C-23 Position: Substitution and Derivatization

The C-23 hydroxyl group of the parent compound, 5-O-mycaminosyltylonolide, serves as a key handle for introducing a wide range of functional groups. These modifications aim to explore the structure-activity relationship and enhance the molecule's interaction with the bacterial ribosome, the primary target of macrolide antibiotics. acs.org

A variety of functional groups have been introduced at the C-23 position to probe the effects on antibacterial activity. The synthesis of these derivatives often involves an initial Appel reaction to convert the C-23 hydroxyl group into a more reactive intermediate, such as an iodide. This intermediate can then undergo nucleophilic substitution with various amines, thiols, or other nucleophiles. acs.orgnih.gov

Recent research has focused on introducing diverse amino groups at the C-23 position. acs.orgnih.gov For instance, a series of derivatives were synthesized by reacting the C-23 iodo-derivative with different amines in a sealed tube at elevated temperatures. acs.orgnih.gov This approach has yielded compounds with significant antibacterial activity. The introduction of aromatic amines at this position has been reported to enhance activity against Gram-negative bacteria. acs.org

Table 1: Examples of C-23 Substituted this compound Analogs

| Compound ID | C-23 Substituent | Key Synthetic Step | Reference |

|---|---|---|---|

| c9 | Specific amino group (undisclosed) | Reductive amination followed by Appel reaction and nucleophilic substitution | acs.org, nih.gov |

| Generic | Various amino groups | Reductive amination, Appel reaction, nucleophilic substitution | acs.org, nih.gov |

The C-23 position has also been a focal point for the introduction of alkylidene and other nitrogen-containing moieties. These modifications often begin with the oxidation of the C-23 hydroxyl group to an aldehyde. This aldehyde can then serve as a substrate for various reactions.

For example, several C-23-alkylidene derivatives have been synthesized via the Wittig reaction. nih.gov The key intermediate, 2',4'-di-O-acetyl-3-O-tert-butyldimethylsilyl-23-deoxy-23-oxo-5-O-mycaminosyltylonolide diethyl acetal, was reacted with different Wittig reagents to yield compounds such as 23-deoxy-23-C-methylene, 23-deoxy-23-C-(methoxycarbonylmethylene), and others. nih.gov

Furthermore, N-containing derivatives have been prepared from the same C-23 oxo intermediate. Reaction with 1,1-dimethylhydrazine (B165182) resulted in the formation of a 23-deoxy-23-(dimethylaminoimino) derivative. nih.gov

Table 2: Examples of C-23 Alkylidene and N-containing Derivatives

| Compound | C-23 Derivatization | Key Reagent/Reaction | Reference |

|---|---|---|---|

| 3 | Methylene | Wittig reagent | nih.gov |

| 5 | Methoxycarbonylmethylene | Wittig reagent | nih.gov |

| 7 | Ethoxycarbonylmethylene | Wittig reagent | nih.gov |

| 9 | Butoxycarbonylmethylene | Wittig reagent | nih.gov |

| 11 | (2E)-3-(Ethoxycarbonyl)-2-propenylene | Wittig reagent | nih.gov |

| 13 | Dimethylaminoimino | 1,1-Dimethylhydrazine | nih.gov |

Modifications at the C-20 Position

The C-20 aldehyde group of tylosin (B1662201) and its analogs, including OMT, presents another strategic site for chemical modification. Reductive amination of this aldehyde has been a widely employed strategy to introduce a variety of primary and secondary amines, leading to a large series of 20-deoxo-20-amino derivatives. nih.govnih.gov

These modifications have been shown to significantly influence the antibacterial spectrum and oral bioavailability of the resulting compounds. nih.gov For instance, reductive amination of desmycosin (a related tylosin analog) with various secondary amines yielded derivatives with potent activity against Pasteurella multocida and Pasteurella haemolytica. nih.gov Some of these C-20 modified compounds demonstrated good oral efficacy in animal models. nih.gov

In a different approach, the C-20 position has been functionalized with triazole-containing side chains. For example, 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide was synthesized and showed expanded antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govdocumentsdelivered.comelsevierpure.com

Combined C-20 and C-23 Modifications

To further explore the structure-activity landscape, researchers have synthesized derivatives with concurrent modifications at both the C-20 and C-23 positions. A notable example is tildipirosin, a veterinary antibiotic, which is chemically 20,23-dipiperidinyl-mycaminosyl-tylonolide. researchgate.net This dual modification has been shown to enhance efficacy against Gram-negative pathogens. researchgate.net

The rationale behind these combined modifications is to potentially create novel interactions within the bacterial ribosome. The 23-piperidine group of tildipirosin, for instance, makes contact with ribosomal residues in the exit tunnel, while the 20-piperidine moiety is positioned to interfere with the growing nascent peptide chain. researchgate.net

Synthesis of Cyclized and Rearrangement Products

While less common than substitutions at the C-20 and C-23 positions, the synthesis of cyclized and rearrangement products of this compound and its parent compounds represents another avenue for generating structural diversity. These modifications can significantly alter the conformation of the macrolide ring and, consequently, its biological activity. The inherent reactivity of the various functional groups on the macrolide skeleton can be harnessed to induce intramolecular reactions, leading to novel cyclic structures. However, specific examples and detailed synthetic pathways for cyclized derivatives of this compound are not extensively detailed in the provided search results.

Chemical Methodologies and Synthetic Transformations

The synthesis of analogs of this compound involves a range of precise chemical reactions designed to modify the macrolactone ring. These methods require careful control of stereochemistry and regioselectivity to achieve the desired products. numberanalytics.com

A primary strategy for modifying the C-23 position involves the direct displacement of the hydroxyl group. This is typically achieved via a two-step sequence where the hydroxyl group is first converted into a better leaving group, followed by a nucleophilic substitution (SN2) reaction.

A large series of C-23-modified derivatives have been synthesized by replacing the C-23 hydroxyl group with a variety of substituents, including halides, aryl ethers, thioethers, and azido, amino, or dialkylamino groups, through SN2 displacement reactions. nih.gov For instance, the synthesis of C-23 amino derivatives can be accomplished by first converting the hydroxyl to an iodide using an Appel reaction (triphenylphosphine and iodine) and then reacting the resulting intermediate with various amines at elevated temperatures. acs.org In some cases, these reactions have led to novel rearrangement products, such as 13,23-cyclopropyl derivatives. nih.gov

Table 1: Examples of C-23 Modifications via Nucleophilic Substitution

| Leaving Group Precursor | Nucleophile | Resulting C-23 Substituent | Reference |

|---|---|---|---|

| Hydroxyl (activated) | Halide ions | Halo | nih.gov |

| Hydroxyl (activated) | Aryl oxides | Aryl ether | nih.gov |

| Hydroxyl (activated) | Thiolates | Thioether | nih.gov |

| Hydroxyl (activated) | Azide (B81097) ion | Azido | nih.gov |

Carbonyl chemistry offers a versatile platform for introducing carbon-carbon double bonds at the C-23 position. This is accomplished by first oxidizing the C-23 primary alcohol of a protected 5-O-mycaminosyltylonolide intermediate to an aldehyde (a C-23 oxo derivative). nih.gov

This key aldehyde intermediate can then undergo various transformations. The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, has been instrumental in creating a range of C-23-C-alkylidene derivatives. nih.govresearchgate.net This methodology allows for the predictable formation of alkenes, making it a powerful tool in the synthesis of complex molecules. researchgate.net Another relevant transformation is reductive amination, where the aldehyde reacts with an amine to form an imine, which is then reduced to yield a new C-23 amino derivative. acs.org

Table 2: C-23 Modifications via Wittig Reaction on a C-23 Oxo Intermediate

| Wittig Reagent | Resulting C-23 Derivative | Reference |

|---|---|---|

| Methylenetriphenylphosphorane | 23-deoxy-23-C-methylene | nih.gov |

| (Methoxycarbonylmethylene)triphenylphosphorane | 23-deoxy-23-C-(methoxycarbonylmethylene) | nih.gov |

| (Ethoxycarbonylmethylene)triphenylphosphorane | 23-deoxy-23-C-(ethoxycarbonylmethylene) | nih.gov |

Selective reduction and hydrogenation are crucial for manipulating various functional groups during the synthesis of macrolide analogs without affecting the sensitive macrolactone core. numberanalytics.com For example, after introducing an azide group at the C-23 position via an SN2 reaction, it can be selectively reduced to a primary amine using reagents like hydrogen gas with a palladium catalyst. nih.gov Similarly, reductive amination involves the in-situ reduction of an imine. acs.org Asymmetric hydrogenation is a key technique used to control the stereochemistry of the final molecule, which is critical for its biological activity. numberanalytics.com

The synthesis of complex molecules like macrolide derivatives is impossible without the strategic use of protecting groups. biosynth.com These groups temporarily mask reactive functional groups (such as hydroxyls and amines) elsewhere in the molecule, preventing them from interfering with reactions at the desired site (e.g., C-23). biosynth.com

In the synthesis of C-23 modified analogs of 5-O-mycaminosyltylonolide, a common starting material is 2',4'-di-O-acetyl-3-O-tert-butyldimethylsilyl-5-O-mycaminosyltylonolide. nih.gov Here, the acetyl and tert-butyldimethylsilyl (TBDMS) groups protect the hydroxyls on the mycaminose (B1220238) sugar and the macrolactone ring, respectively. The selection of these groups is strategic; they must be stable to the reaction conditions used for C-23 modification but readily removable later in the sequence without degrading the final product. biosynth.comsigmaaldrich.com This concept of "orthogonality," where one protecting group can be removed in the presence of others, is fundamental to the synthetic design. biosynth.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

The primary goal of synthesizing a diverse library of analogs is to conduct structure-activity relationship (SAR) studies. These studies correlate specific structural modifications with changes in antibacterial activity, providing critical insights for designing more potent drugs. nih.govacs.org Macrolide antibiotics function by binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis. acs.orgnih.govyoutube.com SAR studies help to understand how different substituents interact with this target.

For derivatives of 5-O-mycaminosyltylonolide, extensive SAR studies have focused on the C-23 position.

General Modifications : A broad range of derivatives where the C-23 hydroxyl was replaced by halo, aryl ether, thioether, azido, and amino groups possessed excellent in vitro activity against various bacteria. nih.gov However, these initial analogs generally lacked significant efficacy or bioavailability after oral dosing in animal models. nih.gov

Amino Group Introduction : A series of 45 new semi-synthetic derivatives were created by introducing various amino groups at the C-23 position. acs.org This work led to the discovery of compounds with high activity against both Gram-positive and Gram-negative bacteria. acs.org

Key SAR Findings :

Lengthening the side chains at the C-23 position was explored to increase the binding ability of the compounds to the ribosome. acs.org

Compound c9 from one study, featuring a specific amino group at C-23, exhibited significant antibacterial activity (MIC = 0.5 µg/mL) against Staphylococcus aureus and Escherichia coli, good bactericidal efficacy, and a low rate of inducing drug resistance. nih.gov

Against Stenotrophomonas maltophilia, compounds c2 , c11 , and c20–c25 showed a 4 to 16-fold increase in antimicrobial activity compared to control drugs like tylosin and tilmicosin. acs.org

Table 3: Selected Structure-Activity Relationship (SAR) Data for C-23 Modified 5-O-mycaminosyltylonolide Analogs

| Compound ID | C-23 Modification | Key Activity Highlight | Reference |

|---|---|---|---|

| c9 | Specific amino group | MIC = 0.5 µg/mL against S. aureus and E. coli; good anti-resistance profile. | nih.gov |

| c2, c11, c20-c25 | Various amino groups | 4-16 fold increased activity against S. maltophilia vs. controls. | acs.org |

| General Analogs | Halo, aryl ether, thioether, azido, amino | Excellent in vitro activity against aerobic and anaerobic bacteria. | nih.gov |

| 11 | 23-deoxy-23-C-[(2E)-3-(ethoxycarbonyl)-2-propenylene] | Antibacterial activity described. | nih.gov |

| 13 | 23-deoxy-23-(dimethylaminoimino) | Antibacterial activity described. | nih.gov |

These findings underscore the critical role of the C-23 position for modulating the antibacterial spectrum and potency of 5-O-mycaminosyltylonolide. The synthetic methodologies developed have enabled a detailed exploration of the SAR, paving the way for potential lead compounds with superior properties. acs.orgnih.gov

V. Mechanistic Studies of 23 Deoxy 5 O Mycaminosyltylonolide Derivatives and Macrolide Resistance

Ribosomal Interaction Mechanisms

The primary target of macrolide antibiotics, including derivatives of 23-Deoxy-5-O-mycaminosyltylonolide, is the bacterial ribosome, the cellular machinery responsible for protein synthesis. acs.org

Binding to the Bacterial Ribosome (50S Subunit, Nascent Peptide Exit Tunnel)

Macrolides bind to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET). nih.govresearchgate.netnih.gov This tunnel is a pathway approximately 80 to 100 Å long and 15 to 20 Å wide, through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC), the core of the ribosome's catalytic activity. nih.govacs.org The binding of macrolides within this tunnel physically obstructs the passage of the growing polypeptide chain, leading to a halt in protein synthesis. nih.govresearchgate.net This blockage can cause the premature dissociation of peptidyl-tRNA from the ribosome. nih.gov

The binding process for macrolides like tylosin (B1662201) A, a related compound, is described as a two-step mechanism. The initial step involves a rapid, low-affinity binding near the entrance of the exit tunnel, driven primarily by hydrophobic interactions. This is followed by a slower conformational change, where the hydrophilic portions of the antibiotic push it deeper into a high-affinity binding site. bham.ac.uk The location of the macrolide binding site is strategically positioned near the PTC, allowing the drug molecule to effectively barricade the tunnel. nih.gov

Studies on derivatives of 5-O-mycaminosyltylonolide (OMT), including those with modifications at the C23 position, have been conducted to explore their interactions within the NPET. nih.gov These derivatives, particularly those conjugated with amino acids or peptides, serve as probes to understand the interactions between a nascent polypeptide chain and the tunnel walls. nih.gov Molecular dynamics simulations of OMT derivatives in complex with the E. coli large ribosomal subunit have provided insights into their high inhibitory activity. nih.gov

Molecular Determinants of Ribosomal Binding

The interaction between macrolides and the ribosome is governed by specific molecular contacts, primarily with the 23S rRNA component of the 50S subunit. Key nucleotides in domains II and V of the 23S rRNA form the binding pocket. nih.gov For many macrolides, a critical interaction is the hydrogen bond formed between the desosamine (B1220255) sugar of the antibiotic and nucleotide A2058 of the 23S rRNA. nih.govacs.org

Other nucleotides implicated in macrolide binding include those from position 2057 to 2059, 2609, and 2611 in domain V, and residue 752 in domain II. nih.gov The mycinose (B1239270) sugar of tylosin, a related 16-membered macrolide, has been shown to interact with the loop of helix 35 in domain II of the 23S rRNA, contributing to a more rapid shift to the high-affinity binding site compared to 14-membered macrolides. researchgate.netbham.ac.uk

For certain derivatives of 5-O-mycaminosyltylonolide, such as 9-O-arylalkyloxime derivatives, the lactone ring occupies the classical macrolide binding site at the entrance of the exit tunnel. The extended alkyl-aryl side chain penetrates deeper into the tunnel, where it interacts with and protects nucleoside A752 in domain II of the 23S rRNA. researchgate.net This deeper interaction is thought to be responsible for the increased affinity of these derivatives for mutant ribosomes and their effectiveness against some macrolide-resistant strains. researchgate.net

| Derivative Type | Key Ribosomal Interactions | Reference |

| General Macrolides | Hydrogen bond between the desosamine sugar and A2058 of 23S rRNA. | nih.govacs.org |

| Tylosin (related macrolide) | Interaction of the mycinose sugar with the loop of helix 35 in domain II of 23S rRNA. | researchgate.netbham.ac.uk |

| 9-O-arylalkyloxime derivatives of 5-O-mycaminosyltylonolide | The lactone ring binds at the classic macrolide site, while the alkyl-aryl side chain interacts with A752 of 23S rRNA deeper in the tunnel. | researchgate.net |

| Amino acid/peptide conjugates of 5-O-mycaminosyltylonolide | The macrolide portion binds in the NPET, with the conjugated amino acid/peptide extending to probe interactions with the tunnel walls. | nih.gov |

Molecular Basis of Macrolide Resistance Mechanisms

The widespread use of macrolide antibiotics has led to the emergence of various resistance mechanisms in bacteria. nih.gov These mechanisms can be broadly categorized into target site modification, active efflux of the drug, and enzymatic inactivation. nih.govnih.gov

Ribosomal Target Modification: Methylation and Mutations

Alterations in the macrolide binding site on the ribosome are a common cause of resistance. asm.org

Methylation: A primary mechanism of macrolide resistance is the methylation of the 23S rRNA. nih.gov Enzymes known as Erm (erythromycin ribosome methylation) methyltransferases add one or two methyl groups to the N6 position of adenine (B156593) at nucleotide A2058. asm.orgnih.gov This modification prevents the binding of macrolides to the ribosome, often conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). nih.gov This resistance mechanism is frequently found in bacteria with multiple rRNA operons, such as Staphylococcus and Streptococcus species. nih.gov

Mutations: Mutations in the 23S rRNA or in ribosomal proteins can also lead to macrolide resistance. nih.gov Single base substitutions in the 23S rRNA, particularly at positions A2058 and A2059, can confer resistance. nih.gov Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, have also been shown to cause resistance. acs.orgasm.org These mutations are more commonly observed in pathogenic species with a low number of rRNA operons, such as Helicobacter pylori and Mycobacterium species. nih.govasm.org

| Resistance Mechanism | Molecular Change | Effect on Macrolide Action | Common in | Reference |

| Erm Methylation | Dimethylation of adenine A2058 in 23S rRNA. | Prevents macrolide binding. | Bacteria with multiple rrn operons (e.g., Staphylococcus, Streptococcus). | nih.govnih.gov |

| rRNA Mutation | Single base substitutions at A2058, A2059, or other nucleotides in the binding site. | Reduces macrolide binding affinity. | Bacteria with few rrn operons (e.g., Helicobacter pylori, Mycobacterium). | nih.govasm.org |

| Ribosomal Protein Mutation | Amino acid substitutions in proteins L4 and L22. | Alters the conformation of the NPET, affecting macrolide binding. | Legionella pneumophila and other species. | acs.orgasm.org |

Efflux Pump Systems: Molecular Function and Diversity

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. bohrium.comnih.gov Several families of efflux pumps contribute to macrolide resistance.

Major Facilitator Superfamily (MFS): The Mef (macrolide efflux) pumps, such as MefA and MefE, belong to the MFS and are common in Gram-positive bacteria like Streptococcus pneumoniae. nih.gov These pumps typically confer resistance to 14- and 15-membered macrolides (M phenotype) and utilize the proton motive force to expel the antibiotic. nih.gov

ATP-Binding Cassette (ABC) Transporters: The Msr (macrolide and streptogramin resistance) pumps, such as MsrA, are part of the ABC transporter superfamily. bohrium.com These pumps are often found in staphylococci and can be inducible. In some cases, they work in conjunction with MFS pumps, as seen with the Mef/Mel dual pump in S. pneumoniae. nih.gov

Resistance-Nodulation-Division (RND) Family: In Gram-negative bacteria, RND family efflux pumps are of significant clinical importance. frontiersin.org These are typically tripartite systems, such as the AcrAB-TolC pump in E. coli, which spans the inner membrane, periplasm, and outer membrane to effectively extrude a wide range of compounds, including macrolides. frontiersin.org

Enzymatic Inactivation of Macrolide Compounds

Bacteria can produce enzymes that chemically modify and inactivate macrolide antibiotics, rendering them unable to bind to the ribosome. nih.govnih.gov

Macrolide Esterases (Ere): These enzymes, such as EreA and EreB, inactivate macrolides by hydrolyzing the lactone ring. nih.govresearchgate.net This linearization of the macrolide structure prevents its effective binding within the NPET. researchgate.net Macrolide esterases are primarily effective against 14- and 15-membered macrolides. nih.gov

Macrolide Phosphotransferases (Mph): This group of enzymes inactivates macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar, a key site for interaction with the ribosome. nih.govresearchgate.net Different Mph enzymes can have varying substrate specificities for 14-, 15-, and 16-membered macrolides. nih.gov

Macrolide Glycosyltransferases: These enzymes inactivate macrolides by glycosylating the 2'-hydroxyl group of the macrolide ring, using UDP-glucose as a cofactor. nih.gov This modification also disrupts the interaction with the ribosomal target.

| Enzyme Class | Mechanism of Inactivation | Target on Macrolide | Reference |

| Macrolide Esterases (Ere) | Hydrolysis of the lactone ring. | Macrolactone ring. | nih.govresearchgate.net |

| Macrolide Phosphotransferases (Mph) | Phosphorylation of a hydroxyl group. | 2'-hydroxyl of the desosamine sugar. | nih.govresearchgate.net |

| Macrolide Glycosyltransferases | Glycosylation of a hydroxyl group. | 2'-hydroxyl of the macrolide ring. | nih.gov |

Advanced Approaches in Mechanistic Elucidation

To overcome the challenges of bacterial resistance and to rationally design more potent antibiotics, researchers have employed advanced computational and biophysical methods. These techniques provide deep insights into the molecular interactions between macrolide derivatives and their ribosomal target, guiding the development of new and improved therapeutic agents.

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of drug molecules to their biological targets at an atomic level. For derivatives of this compound, these studies focus on their interaction with the bacterial 50S ribosomal subunit. The primary goal is to understand how structural modifications, particularly at the C-23 position, can enhance binding affinity and antibacterial activity, including against resistant strains. acs.orgnih.gov

Macrolide antibiotics bind within the nascent peptide exit tunnel (NPET) of the ribosome. nih.gov This binding site is predominantly composed of 23S rRNA, and interactions with specific nucleotides are critical for inhibitory activity. acs.orgnih.gov Docking studies for new derivatives are typically based on high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of parent macrolides bound to the ribosome. nih.govacs.org These studies model how the synthesized derivatives fit into the binding pocket and predict their interaction energies.

Key interactions that stabilize macrolide binding include a hydrogen bond between the 2'-OH group of the desosamine sugar and nucleotide A2058 of the 23S rRNA. nih.gov Modifications at other positions aim to establish additional contacts. For instance, research on C-23 modified 5-O-mycaminosyltylonolide derivatives aims to lengthen the side chains to improve binding with the ribosome, thereby enhancing activity against both drug-resistant and Gram-negative bacteria. acs.org Docking simulations can predict whether these extended side chains will form favorable new hydrogen bonds, van der Waals forces, or hydrophobic interactions with other rRNA residues or ribosomal proteins within the tunnel, such as uL4. acs.orgnih.gov

The table below summarizes key molecular interactions and the ribosomal components that are typically investigated in docking studies of these macrolide derivatives.

| Interaction Type | Key Ribosomal Component(s) (E. coli numbering) | Significance in Binding |

| Hydrogen Bonding | A2058, A2059, A2503 | Anchors the drug within the binding site; crucial for affinity. nih.govacs.org |

| Hydrophobic Interactions | Nucleotides lining the NPET | Stabilize the overall conformation of the bound drug. |

| van der Waals Forces | U2584, A2062 | Contribute to the specificity and stability of the drug-ribosome complex. nih.govacs.org |

| Steric Complementarity | Nascent Peptide Exit Tunnel (NPET) | The fit of the drug and its side chains within the tunnel can block polypeptide elongation. nih.govnih.gov |

These computational predictions are invaluable for prioritizing which derivatives to synthesize and test, saving considerable time and resources in the drug development process. acs.org

While modeling provides theoretical insights, biophysical techniques offer experimental validation and quantitative data on the binding events between this compound derivatives and the ribosome. These methods are essential for confirming the predictions from docking studies and for building a comprehensive understanding of the structure-activity relationship (SAR).

Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique for characterizing biomolecular interactions. youtube.com It directly measures the heat released or absorbed during the binding of a ligand (the antibiotic derivative) to its target (the ribosome). researchgate.net A single ITC experiment can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile, revealing the driving forces behind the binding. For example, ITC can be used to precisely quantify how modifications at the C-23 position affect the binding affinity of the derivatives to the ribosome, confirming whether the designed structural changes led to the desired improvement.

Surface Plasmon Resonance (SPR) is another powerful technique for studying molecular interactions in real-time. researchgate.net It measures changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the surface. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can also be calculated. This information is complementary to ITC, as it reveals how quickly a drug binds to its target and how long it remains bound, which can be critical for its efficacy.

Cryo-Electron Microscopy (Cryo-EM) offers high-resolution structural information about the antibiotic-ribosome complex. acs.orgpnnl.gov By flash-freezing the complex in solution, cryo-EM can visualize the precise orientation and conformation of the bound drug within the ribosomal tunnel. acs.org This technique can confirm the binding mode predicted by docking studies and reveal subtle conformational changes in the ribosome induced by the drug. nih.gov For example, high-resolution cryo-EM structures have shown how some macrolide derivatives can orient their side chains into the lumen of the NPET to interfere with the passage of the growing polypeptide chain, providing a clear mechanistic basis for their enhanced inhibitory properties. nih.gov

The following table outlines the application of these advanced biophysical techniques to the study of this compound derivatives.

| Technique | Key Parameters Measured | Application to Macrolide Derivatives |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Quantifies the strength and thermodynamic forces of the drug-ribosome interaction. youtube.comresearchgate.net |

| Surface Plasmon Resonance (SPR) | Association/Dissociation Kinetics (kon, koff), Binding Affinity (Kd) | Measures the real-time binding and unbinding rates of derivatives to the ribosome. researchgate.net |

| Cryo-Electron Microscopy (Cryo-EM) | High-Resolution 3D Structure | Provides atomic-level visualization of the drug bound to the ribosome, validating binding poses. nih.govacs.org |

Together, these advanced modeling and biophysical approaches provide a detailed mechanistic understanding that is crucial for overcoming macrolide resistance and developing the next generation of antibiotics based on the this compound scaffold.

Vi. Metabolic Engineering and Synthetic Biology for Compound Production and Diversification

Rational Strain Design for Enhanced Biosynthesis

The biosynthesis of macrolides like tylosin (B1662201), from which 23-Deoxy-5-O-mycaminosyltylonolide is derived, is orchestrated by a large set of genes organized into a biosynthetic gene cluster (BGC). In the native producer, Streptomyces fradiae, the BGC contains all the necessary enzymes for assembling the polyketide backbone, synthesizing and attaching deoxysugars, and performing final tailoring modifications. nih.gov The production of this compound specifically requires the accumulation of an intermediate that avoids hydroxylation at the C-23 position of the tylonolide lactone ring.

Genetic manipulation of the BGC is a primary strategy for enhancing the production of this specific intermediate. One key rational design approach would be the inactivation or deletion of the gene encoding the cytochrome P450 monooxygenase responsible for C-23 hydroxylation. Cell-free extract studies with S. fradiae have confirmed that the oxidation of the macrolactone ring at positions C-20 and C-23 are critical late steps in the biosynthesis of tylosin. nih.gov By preventing this specific oxidation, the metabolic flux can be redirected towards the 23-deoxy variant. The transfer of BGCs into more genetically tractable surrogate hosts, such as other Streptomyces species, can facilitate these manipulations, overcoming challenges associated with the genetic engineering of native producers. nih.gov

Metabolic engineering strategies can be implemented to increase the intracellular pools of these essential precursors. This involves upregulating key enzymes in central carbon metabolism and pathways leading to the specific building blocks, while potentially downregulating competing pathways. For instance, overexpressing genes for acetyl-CoA carboxylase and propionyl-CoA carboxylase could increase the supply of extender units for the polyketide synthase. While research on precursor engineering for this specific compound is limited, studies on other complex molecules like ergothioneine (B1671048) in Saccharomyces cerevisiae have demonstrated that systematically targeting and overexpressing genes involved in precursor synthesis can lead to significant increases in final product titer. nih.govdtu.dkdtu.dk These principles are directly applicable to optimizing the production of macrolides in Streptomyces.

Table 2: Engineering Precursor Supply for DOMT Biosynthesis

| Precursor | Biosynthetic Pathway | Potential Engineering Strategy |

|---|---|---|

| Propionyl-CoA | Amino acid catabolism (valine, isoleucine), odd-chain fatty acid metabolism | Overexpress methylmalonyl-CoA mutase and carboxylase; engineer pathways for propionate (B1217596) utilization. |

| Acetyl-CoA | Glycolysis, pyruvate (B1213749) dehydrogenase complex | Overexpress pyruvate dehydrogenase complex genes; downregulate competing pathways like acetate (B1210297) formation. |

| n-Butyryl-CoA | Fatty acid biosynthesis/degradation pathways | Engineer pathways for butyrate (B1204436) assimilation or direct synthesis from acetyl-CoA. |

Combinatorial Biosynthesis and Pathway Engineering

Beyond enhancing yields, a major goal of synthetic biology is to generate novel chemical diversity. Combinatorial biosynthesis involves creating "unnatural" natural products by combining genes from different biosynthetic pathways or by introducing heterologous enzymes to create new derivatives. nih.govnih.gov This approach allows for the targeted modification of the this compound scaffold to potentially create analogs with enhanced antibacterial activity, broader spectrum, or improved pharmacological properties. nih.govacs.orgelsevierpure.com

Pathway engineering can be used to create novel analogs of this compound by introducing enzymes from other organisms that can perform new chemical transformations on the molecule. nih.gov For example, heterologous glycosyltransferases could be introduced that recognize the macrolactone core but attach different, exotic sugar moieties at the C-5 position. This could alter the compound's binding to the bacterial ribosome, its target site. acs.org

Similarly, heterologous tailoring enzymes such as methyltransferases, acyltransferases, or oxidoreductases could be expressed to modify other positions on the macrolactone ring or the mycaminose (B1220238) sugar. This strategy allows for the creation of a library of novel compounds from a single engineered strain, which can then be screened for desired biological activities. The use of surrogate expression hosts that are amenable to genetic manipulation is often crucial for the success of such combinatorial approaches. nih.gov

Table 3: Generation of Novel Analogs via Combinatorial Biosynthesis

| Target for Modification | Heterologous Enzyme/Gene | Potential Novel Analog |

|---|---|---|

| C-5 hydroxyl group | Glycosyltransferase from a different macrolide pathway | Analog with a novel sugar moiety (e.g., forosamine, desosamine). |

| C-20 aldehyde group | Reductase/Oxidase | Analog with a C-20 alcohol or carboxylic acid. |

| C-4' hydroxyl of mycaminose | Acyltransferase | Acylated sugar moiety, potentially improving cell permeability. |

The concept of generating "unnatural" natural products represents the pinnacle of combinatorial biosynthesis. This involves making fundamental changes to the core biosynthetic machinery to produce structures that are not accessible through simple tailoring reactions. nih.gov One powerful technique is the swapping of entire modules or individual domains within the polyketide synthase (PKS). For instance, an acyltransferase (AT) domain from a different PKS that specifically incorporates a malonyl-CoA extender unit instead of a methylmalonyl-CoA unit could be swapped into the tylosin PKS. This would result in a macrolactone ring lacking a methyl side chain at a specific position, creating a novel core scaffold.

Another approach involves precursor-directed biosynthesis, where the producing organism is fed with synthetic, non-native precursor analogs. If the biosynthetic enzymes exhibit some level of substrate promiscuity, these "unnatural" precursors can be incorporated into the final molecule. By combining genetic engineering to enhance enzyme promiscuity with the feeding of synthetic precursors, a wide range of novel analogs of this compound can be generated.

Bioprocess Development and Optimization for Research Applications

The successful laboratory-scale production of this compound and its engineered derivatives requires carefully developed and optimized fermentation processes. Bioprocess development aims to create an environment that maximizes the productivity of the engineered microbial strain. This involves optimizing culture media, feeding strategies, and physical fermentation parameters. scielo.br

Key aspects include medium optimization, where different carbon and nitrogen sources are tested to find the ideal combination for growth and production. For example, replacing glucose with a more slowly metabolized sugar like fructose (B13574) has been shown to increase antibiotic production in some Streptomyces species. scielo.br Furthermore, fed-batch fermentation is a common strategy to achieve high cell densities and high product titers. scholarsportal.info In this approach, a concentrated nutrient solution is fed to the culture over time, which prevents the accumulation of inhibitory byproducts and maintains optimal growth and production rates. dtu.dkdtu.dk Control of physical parameters such as pH, temperature, dissolved oxygen, and agitation speed is also critical, as these factors can significantly impact microbial metabolism and secondary metabolite production. scielo.brscholarsportal.info The scale-up of a bioprocess from small-scale flasks to laboratory bioreactors is a crucial step for producing sufficient quantities of a compound for detailed analysis and screening. researchgate.net

Table 4: Bioprocess Parameters for Optimization in Research-Scale Production

| Parameter | Objective | Example Strategy |

|---|---|---|

| Carbon Source | Provide energy and building blocks without causing catabolite repression. | Test alternative sugars (e.g., fructose, maltose); use fed-batch strategy to maintain low glucose concentration. scielo.brscholarsportal.info |

| Nitrogen Source | Provide nitrogen for amino acid and nucleotide synthesis. | Optimize C:N ratio; test complex sources (yeast extract, peptone) vs. defined sources (ammonium salts). |

| pH | Maintain optimal pH for enzymatic activity and cell viability. | Use buffered media; implement automated pH control with acid/base addition in a bioreactor. researchgate.net |

| Dissolved Oxygen (DO) | Ensure sufficient oxygen for aerobic respiration and oxidative enzymes. | Optimize agitation speed and aeration rate (vvm) in a bioreactor. scielo.br |

| Feeding Strategy | Avoid nutrient limitation and toxic byproduct accumulation. | Develop a glucose-limited fed-batch process based on online monitoring of cell growth or DO. scholarsportal.info |

Vii. Analytical Methodologies for Research on 23 Deoxy 5 O Mycaminosyltylonolide and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification and analysis of 23-Deoxy-5-O-mycaminosyltylonolide and its derivatives from complex mixtures such as fermentation broths or synthetic reaction media. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.

Key Chromatographic Parameters:

Stationary Phases: Reversed-phase columns, particularly C18 and C8, are successfully used for the separation of macrolides. nih.gov The non-polar nature of these stationary phases allows for effective separation based on the hydrophobicity of the analytes.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol. nih.govrsc.org The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the ionizable macrolide compounds. rsc.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to resolve complex mixtures of macrolide derivatives with varying polarities.

Detection: While UV detection can be used, Mass Spectrometry (MS) is the preferred method due to its superior sensitivity and specificity. nih.gov An LC-MS setup allows for the direct coupling of chromatographic separation with mass analysis, providing both retention time and mass-to-charge ratio data for confident compound identification.

Sample Preparation: Prior to chromatographic analysis, samples often require a preparation step to remove interfering substances and concentrate the analytes. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of macrolides from various matrices. rsc.org

The following table summarizes typical conditions used for the chromatographic separation of related macrolide compounds.

| Parameter | Typical Setting | Rationale/Comment |

| Technique | HPLC, UPLC | UPLC offers higher resolution and faster analysis times. nih.gov |

| Column | Reversed-Phase C18, C8 | Effective for separating moderately non-polar compounds like macrolides. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer | Acidified mobile phase improves peak shape and ionization for MS detection. rsc.orgnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. nih.gov |

| Elution | Gradient | Necessary for resolving complex mixtures of derivatives with different polarities. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and structural information for identification. nih.gov |

Advanced Spectroscopic Characterization

The unambiguous structural elucidation of this compound and its novel derivatives is accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of these molecules. acs.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the structure of the macrolide core and the positions of substituents. While specific NMR data for this compound is not readily available in published literature, the characterization of its C-23 modified derivatives follows these standard NMR methodologies. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements of the parent ion, allowing for the determination of the elemental composition of the molecule. acs.org Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information, helping to identify the different components of the molecule, such as the macrolactone ring and the sugar moieties.

The table below illustrates the types of data obtained from these spectroscopic methods for the characterization of macrolide derivatives.

| Spectroscopic Technique | Information Provided | Application to this compound Derivatives |

| ¹H NMR | Number, environment, and connectivity of protons. | Confirms the presence and structure of the mycaminose (B1220238) sugar and the macrolactone ring. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Determines the carbon skeleton of the molecule. acs.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms within the molecule. | Establishes the precise structure and confirms the attachment points of substituents. |

| HRMS (ESI-TOF, ESI-Orbitrap) | Highly accurate mass of the molecular ion. | Determines the elemental formula of the synthesized compound. acs.org |

| MS/MS | Fragmentation pattern of the molecular ion. | Provides structural information and aids in the identification of specific substructures. |

Quantitative Analysis of Biosynthetic Intermediates and Products

The production of this compound and related compounds, either through fermentation of Streptomyces species or in heterologous hosts, requires robust quantitative analytical methods to monitor and optimize yields. nih.govnih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range. mdpi.com

Methodology for Quantification: The quantification of biosynthetic intermediates typically involves extracting the compounds from the fermentation broth or cell lysate, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) mode. mdpi.com In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for the analyte of interest, which provides a high degree of specificity and reduces background noise.

A typical workflow for quantitative analysis includes:

Sample Preparation: Extraction of the analytes from the biological matrix using a suitable solvent, often followed by SPE for cleanup. nih.gov

Chromatographic Separation: Separation of the target analyte from other metabolites using UPLC or HPLC.

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in MRM/SRM mode. mdpi.com

Data Analysis: The concentration of the analyte is determined by comparing its peak area to that of a standard curve generated from known concentrations of an analytical standard.

The following table outlines key parameters for the quantitative analysis of macrolides.

| Parameter | Description | Importance |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Defines the sensitivity of the method for detecting low-level intermediates. mdpi.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Ensures accurate quantification across a range of concentrations. |

| Precision and Accuracy | The closeness of agreement between a series of measurements and the degree of closeness of measurements to the actual value, respectively. | Demonstrates the reliability and reproducibility of the method. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting, interfering compounds from the sample matrix. | Must be assessed to ensure that the matrix does not bias the quantitative results. |

Methods for Investigating Molecular Interactions and Conformational Changes

Understanding how this compound derivatives interact with their biological targets, such as the bacterial ribosome, is crucial for rational drug design. A combination of computational and experimental methods is used to study these interactions and the conformational dynamics of the macrolide molecules.

Computational Docking: Molecular docking is a computational technique used to predict the binding mode of a ligand to its macromolecular target. acs.org For macrolide derivatives, docking studies are performed using the crystal structure of the bacterial ribosome to understand how modifications at positions like C-23 affect binding to the ribosomal exit tunnel. acs.org These studies can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to antibacterial activity.

Conformational Analysis: Macrolide antibiotics are flexible molecules that can exist in different conformations in solution. nih.gov NMR spectroscopy, particularly the analysis of Nuclear Overhauser Effect (NOE) data, combined with molecular dynamics (MD) simulations, is a powerful approach to study these conformations. nih.govnih.gov Studies on related macrolides have identified two main conformational families, "folded-out" and "folded-in," which describe the folding of the macrolactone ring. nih.govrsc.org The specific conformation adopted by a derivative can significantly influence its ability to bind to the ribosome.

Biophysical Techniques: Experimental techniques such as X-ray crystallography can provide high-resolution structural information of macrolide derivatives bound to their target. While a crystal structure for this compound is not available, the structures of other macrolides complexed with the ribosome have been solved, revealing the critical contact points within the binding site. nih.gov

| Method | Information Gained | Relevance to Drug Design |

| Molecular Docking | Predicted binding pose and key interactions with the target. | Guides the design of new derivatives with improved binding affinity. acs.org |

| NMR Spectroscopy (NOE) | Information about through-space proximity of protons, defining molecular conformation in solution. | Elucidates the predominant conformations that may be responsible for biological activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational flexibility of the molecule over time. | Provides a deeper understanding of the conformational landscape and ligand-target interactions. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Provides definitive evidence of the binding mode and atomic-level interactions. nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 23-Deoxy-5-O-mycaminosyltylonolide?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for determining bond connectivity and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. The SMILES notation (C31H52NO9) and molecular formula provided in MetaCyc can guide spectral interpretation .

Q. How can researchers assess the purity of this compound in experimental preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or evaporative light scattering (ELS) is standard for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and specific solvent systems (e.g., chloroform-methanol mixtures) can provide rapid qualitative analysis. Calibration against certified reference materials is critical .

Q. What in vitro models are typically employed to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and actinomycetes are common. Time-kill kinetics and biofilm inhibition studies can further characterize bactericidal effects. Strain selection should align with biosynthetic pathways of related macrolides, as noted in MetaCyc .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the biosynthesis pathway of this compound?

- Methodological Answer : Isotope labeling (e.g., -acetate or -precursors) coupled with mass spectrometry can trace precursor incorporation. Gene knockout studies in producing organisms (e.g., Streptomyces spp.) and heterologous expression of putative biosynthetic gene clusters (BGCs) are critical for pathway validation. MetaCyc annotations for related tylonolide derivatives provide a starting point .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or microbial strain resistance profiles. Replicate studies under standardized protocols (CLSI guidelines) and meta-analysis of existing data are essential. Contradictions may also reflect structural degradation; stability studies under storage conditions (e.g., -80°C vs. lyophilization) are recommended .

Q. What considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Focus on modifying the mycaminosyl sugar moiety and deoxy positions while preserving the macrolide core. Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with bacterial ribosomes. Synthetic routes should prioritize regioselective functionalization, guided by NMR and crystallographic data .

Q. How can researchers optimize yield in the semi-synthesis of this compound analogs?

- Methodological Answer : Employ enzymatic glycosylation (e.g., glycosyltransferases) for stereospecific mycaminosyl attachment. Reaction monitoring via LC-MS ensures intermediate stability. Statistical optimization (e.g., response surface methodology) of fermentation parameters (e.g., carbon source, aeration) improves precursor availability .

Notes on Data Interpretation